molecular formula C14H14IN3O3 B3010905 ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate CAS No. 681015-24-7

ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate

Cat. No.: B3010905
CAS No.: 681015-24-7
M. Wt: 399.188
InChI Key: FWHOTFYNAHAGKJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate is a complex organic compound featuring a pyrazole ring substituted with an iodine atom and a benzenecarboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate
  • Ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate
  • Ethyl 4-{[(4-fluoro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate

Uniqueness

The presence of the iodine atom in ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s binding interactions and reactivity compared to bromine, chlorine, or fluorine .

Properties

IUPAC Name

ethyl 4-[(4-iodo-1-methylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3O3/c1-3-21-14(20)9-4-6-10(7-5-9)16-13(19)12-11(15)8-18(2)17-12/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHOTFYNAHAGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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